molecular formula C12H15N3OS B1356368 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915920-78-4

5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1356368
CAS No.: 915920-78-4
M. Wt: 249.33 g/mol
InChI Key: QHJVQWRXZYLHJN-UHFFFAOYSA-N
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Description

5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylphenoxyethyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide in the presence of a base.

    Final Assembly: The final step involves the coupling of the phenoxyethyl-substituted thiadiazole with an amine group, typically through amination reactions using reagents like amines or ammonia.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor and products are continuously removed, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxyethyl moiety or the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Thiadiazoles: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Receptor Binding: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-[2-(3,5-dimethylphenoxy)ethyl]-1,3-oxazolidin-2-one
  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, such as the presence of the thiadiazole ring and the dimethylphenoxyethyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[2-(3,5-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-5-9(2)7-10(6-8)16-4-3-11-14-15-12(13)17-11/h5-7H,3-4H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJVQWRXZYLHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589693
Record name 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-78-4
Record name 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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